molecular formula C21H18O4 B5867179 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate

Cat. No. B5867179
M. Wt: 334.4 g/mol
InChI Key: XTHIEXSPKQFTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate, also known as HU-308, is a synthetic cannabinoid compound that has been found to have potential therapeutic applications. This compound is a selective agonist of the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and immune response.

Mechanism of Action

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate exerts its effects by selectively binding to the CB2 receptor, which is primarily found in immune cells. This binding leads to the activation of various signaling pathways, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate has been found to have antioxidant and anti-apoptotic effects, which may contribute to its neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various animal models of inflammation.
2. Promotion of anti-inflammatory cytokine production: 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate has been found to promote the production of anti-inflammatory cytokines, such as IL-10, in various animal models of inflammation.
3. Neuroprotection: 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
4. Anti-cancer effects: 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer and glioma.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate in lab experiments include its selectivity for the CB2 receptor, its potent anti-inflammatory effects, and its potential therapeutic applications in various disease states. However, some limitations of using 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate in lab experiments include its relatively low solubility in water, which may limit its use in certain experimental protocols, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate, including:
1. Further exploration of its potential therapeutic applications in various disease states, including neurodegenerative diseases and cancer.
2. Investigation of its mechanism of action, including the identification of downstream signaling pathways and the potential involvement of other receptors.
3. Development of more potent and selective CB2 receptor agonists based on the structure of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate.
4. Evaluation of the safety and efficacy of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate in human clinical trials.
Conclusion
In conclusion, 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate, also known as 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate, is a synthetic cannabinoid compound that has potential therapeutic applications in various disease states. Its selective agonism of the CB2 receptor, potent anti-inflammatory effects, and neuroprotective and anti-cancer effects make it an attractive candidate for further research. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate involves the reaction of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene with benzoic acid in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate has been the subject of numerous scientific studies exploring its potential therapeutic applications. Some of the areas of research include:
1. Anti-inflammatory effects: 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate has been shown to have potent anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis.
2. Neuroprotective effects: 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Anti-cancer effects: 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer and glioma.

properties

IUPAC Name

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-13-18(24-20(22)14-7-3-2-4-8-14)12-11-16-15-9-5-6-10-17(15)21(23)25-19(13)16/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHIEXSPKQFTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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